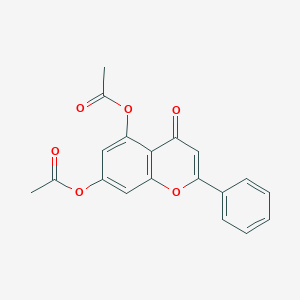

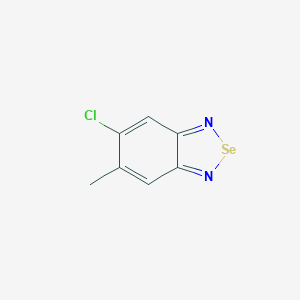

5-氯-6-甲基-2,1,3-苯并硒二唑

描述

Synthesis Analysis

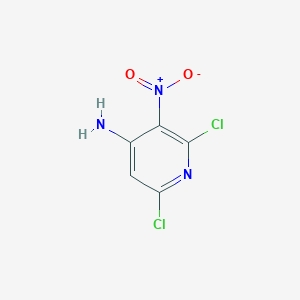

The synthesis of derivatives similar to 5-Chloro-6-methyl-2,1,3-benzoselenadiazole, such as 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles, involves analytical data and spectroscopic techniques like FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. These compounds exhibit various torsion angles between the benzimidazole and benzene rings, indicating the influence of substituents on the molecule's stability and reactivity (Gürbüz, Tavman, Çinarli, & Boz, 2016).

Molecular Structure Analysis

Molecular structure investigations of related compounds, such as 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole, reveal optimized molecular geometry, vibrational frequencies, and HOMO-LUMO analysis through experimental and theoretical methods. These studies provide insights into charge transfer within the molecule and its stability arising from hyper-conjugative interactions and charge delocalization, offering a deeper understanding of the electronic structure of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole (Mary, Jojo, Panicker, Alsenoy, Ataei, & Yildiz, 2014).

Chemical Reactions and Properties

Oxidation reactions of methyl-substituted 2,1,3-benzoselenadiazoles with selenium dioxide have been explored, shedding light on the reactivity and potential transformation pathways of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole. Such reactions result in the synthesis of various derivatives, highlighting the compound's versatility and reactivity under different conditions (Neidlein & Knecht, 1987).

Physical Properties Analysis

The physical properties, including the crystal structure of similar compounds, have been determined through X-ray crystallography, providing valuable information on the compound's solid-state conformation and intermolecular interactions. Such analyses are crucial for understanding the packing, stability, and potential applications of 5-Chloro-6-methyl-2,1,3-benzoselenadiazole in materials science (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

科学研究应用

绿色化学和合成方法

- 金属钝化剂和光敏材料的实用合成: 一项研究重点介绍了 5,5'-亚甲基双(苯并三唑) 合成的实用方法,该化合物可用于制备金属钝化剂和光敏材料。这种方法强调了效率、环境无害和操作简便,展示了绿色化学原理在合成工业相关化合物中的应用 (Gu 等,2009).

缓蚀

- 金属缓蚀: 对与苯并三唑结构相关的化合物甲苯基三唑的研究概述了其作为铜和黄铜在各种环境中的缓蚀剂的有效性。这证明了此类化合物在腐蚀条件下延长金属部件寿命的效用 (Walker, 1976).

环境归趋与毒理学

- 防腐剂对环境的影响: 对对羟基苯甲酸酯在水生环境中出现、归趋和行为的综述讨论了这些化合物如何尽管具有生物降解性,但由于消费品持续引入而普遍存在于地表水和沉积物中。这突出了了解日常产品中使用的化学化合物对环境的影响和持久性的重要性 (Haman 等,2015).

药理学和生物学活性

- 苯并噻唑在药物化学中的应用: 对 2010-2014 年苯并噻唑衍生物的专利综述详细介绍了它们广泛的药理活性,包括抗菌、镇痛、抗炎和抗肿瘤作用。这强调了苯并噻唑及其衍生物在开发新治疗剂中的重要性 (Kamal 等,2015).

安全和危害

The safety data sheet (SDS) for 5-Chloro-6-methyl-2,1,3-benzoselenadiazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

属性

IUPAC Name |

5-chloro-6-methyl-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2Se/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSWORGMKXRMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

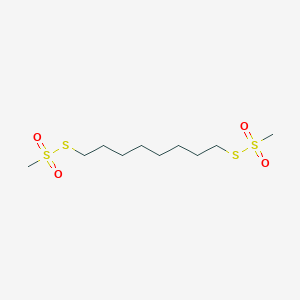

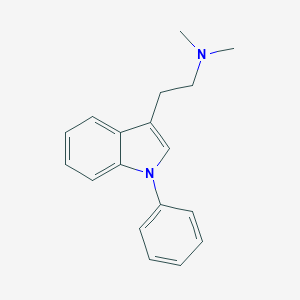

CC1=CC2=N[Se]N=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566041 | |

| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |

CAS RN |

2255-94-9 | |

| Record name | 5-Chloro-6-methyl-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)